molecular formula C16H16F2N2O3S B4097040 N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Cat. No.: B4097040
M. Wt: 354.4 g/mol
InChI Key: FWGULJOEUKEQKV-UHFFFAOYSA-N
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Description

“N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide” is a complex organic compound. It contains a 2,6-difluorophenyl group, a 4-methylphenylsulfonyl group, and an alaninamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atoms. The presence of the difluorophenyl and methylphenylsulfonyl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the electron-donating methyl group on the sulfonyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, while the sulfonyl group could enhance its solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets in a specific way .

Safety and Hazards

As with any chemical compound, handling “N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide” would require appropriate safety measures. The specific hazards would depend on its reactivity and biological activity .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c1-10-6-8-12(9-7-10)24(22,23)20-11(2)16(21)19-15-13(17)4-3-5-14(15)18/h3-9,11,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGULJOEUKEQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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